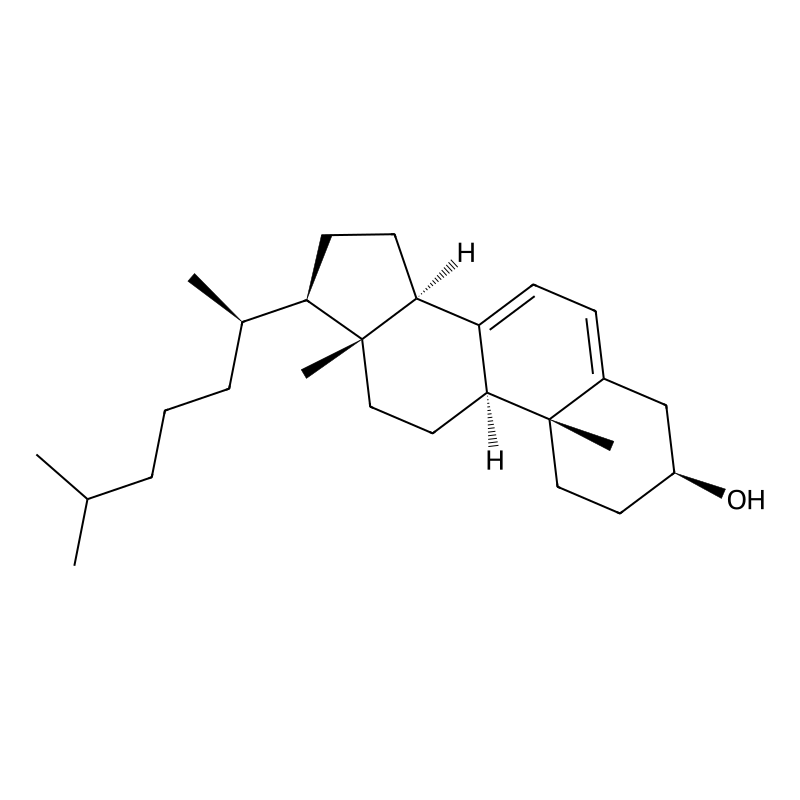

Cholesterol, 7-dehydro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Vitamin D Precursor

7-Dehydrocholesterol (7-DHC) is a crucial molecule in the human body, acting as the primary precursor to vitamin D3. When exposed to ultraviolet B (UVB) radiation from sunlight, 7-DHC undergoes a chemical reaction, transforming into vitamin D3 in the skin []. Vitamin D3 plays a vital role in maintaining calcium homeostasis, bone health, and immune function.

Potential Anti-Cancer Properties

Recent research suggests that 7-DHC may possess anti-cancer properties, particularly against melanoma, a type of skin cancer. Studies have shown that 7-DHC treatment can suppress the proliferation and migration of melanoma cells by affecting specific signaling pathways within the cells []. However, further investigation is needed to fully understand the potential of 7-DHC as a therapeutic agent for cancer.

Studying Smith-Lemli-Opitz Syndrome (SLOS)

7-DHC also serves as a valuable biomarker in the diagnosis and research of Smith-Lemli-Opitz Syndrome (SLOS), a rare genetic disorder characterized by elevated 7-DHC levels due to mutations in the cholesterol biosynthesis pathway []. Measuring the levels of 7-DHC in hair and blood samples can aid in the diagnosis of SLOS, while further research using 7-DHC may help in developing new treatments for the condition.

Exploring New Applications

Beyond its established roles, research is ongoing to explore additional applications of 7-DHC. One area of interest involves engineering 7-DHC production in yeast, such as Saccharomyces cerevisiae, as a sustainable and cost-effective method for obtaining this valuable molecule []. This could have significant implications for various industries, including the production of vitamin D supplements and potentially steroidal drugs.

7-Dehydrocholesterol is a sterol compound that serves as a precursor to cholesterol and plays a crucial role in the biosynthesis of vitamin D. It is characterized by the presence of a double bond at the C7 position, distinguishing it from cholesterol. This compound is primarily found in human skin, where it is converted into vitamin D3 upon exposure to ultraviolet B radiation. It is also present in the milk of various mammals and in lanolin, a substance secreted by wool-bearing animals .

In the skin, 7-DHC resides in the cell membranes of the epidermis. When UVB radiation penetrates the skin, it triggers the conversion of 7-DHC to vitamin D3. Vitamin D3 then enters the bloodstream and undergoes further modifications in the liver and kidneys to become the active form, 1,25-dihydroxyvitamin D (calcitriol) []. Calcitriol acts as a hormone, regulating calcium and phosphate homeostasis for healthy bones and promoting various other physiological functions [].

7-Dehydrocholesterol exhibits significant biological activity primarily through its role as a precursor in vitamin D synthesis. Vitamin D3 is essential for calcium homeostasis and bone health. Moreover, 7-dehydrocholesterol has been implicated in various metabolic pathways, including those leading to the formation of oxysterols, which are biologically active metabolites that can influence cell signaling and gene expression .

Synthesis of 7-dehydrocholesterol can be achieved through several methods:

- Biosynthesis: It is naturally synthesized from lathosterol via the enzyme lathosterol oxidase, which introduces the double bond at the C7 position.

- Chemical Synthesis: Laboratory methods include allylic oxidation of cholesterol followed by elimination reactions. For instance, cholesterol can be converted to cholesterol-3-acetate, which is then oxidized and deacetylated using catalysts like hexacarbonyl molybdenum .

7-Dehydrocholesterol has several applications:

- Vitamin D Production: It is widely used in the production of vitamin D supplements.

- Pharmaceuticals: As a precursor for steroid hormones and other steroidal drugs, 7-dehydrocholesterol plays a vital role in pharmaceutical manufacturing.

- Research: It serves as a model compound for studying sterol metabolism and photochemistry .

Studies have shown that 7-dehydrocholesterol interacts with various enzymes involved in its metabolic pathways. For example, it serves as a substrate for cytochrome P450 enzymes, which catalyze its oxidation to produce biologically active oxysterols. These interactions are critical for understanding its role in health and disease, particularly regarding conditions like Smith-Lemli-Opitz syndrome, where 7-dehydrocholesterol accumulation occurs due to metabolic blockages .

Several compounds share structural similarities with 7-dehydrocholesterol:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Cholesterol | Contains a double bond at C5 | Precursor to steroid hormones; more stable than 7-DHC |

| Desmosterol | Double bond at C24 | Immediate precursor to cholesterol; less reactive |

| Ergosterol | Double bond at C22 | Found in fungi; precursor to vitamin D2 |

| Lathosterol | Double bond at C5 | Precursor to 7-dehydrocholesterol; involved in cholesterol biosynthesis |

Uniqueness of 7-Dehydrocholesterol: The presence of the double bond at C7 not only differentiates it from cholesterol but also enhances its reactivity towards free radical oxidation, making it an important substrate for enzymatic transformations that lead to various biologically active metabolites .

7-Dehydrocholesterol (7-DHC), a zoosterol and critical precursor in cholesterol and vitamin D3 biosynthesis, was first isolated in 1935 by Nobel laureate Adolf Windaus and colleagues. Windaus’ discovery emerged from his decades-long investigation into sterols, which began in the early 20th century. His work revealed that 7-DHC, when exposed to ultraviolet B (UVB) radiation, undergoes a photochemical transformation into vitamin D3 (cholecalciferol). This finding resolved the mystery of how sunlight prevents rickets, a disease linked to vitamin D deficiency.

Evolution of 7-DHC Research Paradigms

Initial studies focused on 7-DHC’s role in cholesterol synthesis, but the identification of Smith-Lemli-Opitz syndrome (SLOS) in 1964 marked a paradigm shift. SLOS, an autosomal recessive disorder caused by mutations in DHCR7 (encoding 7-dehydrocholesterol reductase), results in 7-DHC accumulation and cholesterol deficiency. This discovery underscored 7-DHC’s dual role as both a metabolic intermediate and a biomarker for disease.

Landmark Studies and Research Milestones

- 1935: Windaus et al. isolated 7-DHC and demonstrated its conversion to vitamin D3.

- 1964: Smith, Lemli, and Opitz described SLOS, later linked to 7-DHC metabolism.

- 1994: Tint et al. identified elevated 7-DHC levels in SLOS patients, establishing its diagnostic utility.

- 1998: Cloning of DHCR7 revealed the genetic basis of SLOS.

- 2016: Studies demonstrated cholesterol-mediated degradation of DHCR7, linking sterol homeostasis to enzyme regulation.

Nobel Laureate Adolf Windaus’ Contributions

Adolf Windaus (1876–1959) received the 1928 Nobel Prize in Chemistry for his work on sterols and vitamins. His elucidation of 7-DHC’s structure and its photoconversion to vitamin D3 laid the foundation for understanding cutaneous vitamin D synthesis. Windaus also pioneered the industrial production of vitamin D2 (ergocalciferol), revolutionizing the treatment of rickets.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.